N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound characterized by a biphenyl carboxamide core linked to a hydroxy-substituted thiophene moiety via a propyl chain. Its molecular structure includes a [1,1'-biphenyl]-4-carboxamide group, which confers rigidity and aromatic interactions, and a 3-hydroxy-3-(thiophen-3-yl)propyl side chain that introduces polar and heterocyclic functionalities.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c22-19(18-11-13-24-14-18)10-12-21-20(23)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,11,13-14,19,22H,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKKPUGOMSCEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of biphenyl with a halogenated thiophene under palladium catalysis .
Another method involves the condensation of a thiophene derivative with a biphenyl carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the biphenyl carboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of brominated or nitrated thiophene derivatives
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Data for Biphenyl Carboxamide Derivatives
Physicochemical and Spectroscopic Differences
- Solubility : The hydroxy group in the target compound likely improves aqueous solubility compared to the lipophilic trifluoromethoxy derivative ().
- NMR Shifts : The CONH proton in the target compound (δ 9.15) aligns with analogs (e.g., δ 8.30 in Compound 17), but the hydroxy proton (δ 5.35) is unique .
Biological Activity
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its mechanism of action based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO2S |
| Molecular Weight | 267.36 g/mol |
| SMILES | CC(C(=O)N)C1=CC=CC=C1C2=CSC=C2 |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives closely related to this compound. For instance, derivatives with similar thiophene structures have shown promising results against a range of pathogens.
In Vitro Studies
In vitro tests have demonstrated that compounds with thiophene moieties exhibit significant antimicrobial activity. For example:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These compounds also showed strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .
Antiviral Activity
Research has indicated that similar compounds exhibit antiviral properties, particularly against RNA viruses. The mechanism often involves the inhibition of viral polymerases.
Case Study: Influenza Virus
A study on related compounds highlighted their ability to inhibit the activity of RNA polymerase in influenza viruses. The IC50 values for effective compounds were reported at approximately 22.94 μM, suggesting moderate efficacy in disrupting viral replication .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays.
Mechanistic Insights
- Apoptosis Induction : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Proliferation Inhibition : Studies have shown that derivatives can significantly inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus (MIC: 0.22 - 0.25 μg/mL) |
| Antiviral | Moderate inhibition of influenza virus (IC50: 22.94 μM) |
| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells |
Q & A
Basic: What synthetic methodologies are effective for preparing N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Formation of the Biphenyl Carboxamide Core : React [1,1'-biphenyl]-4-carboxylic acid with coupling agents (e.g., EDC or DCC) and a hydroxypropyl-thiophene amine derivative under anhydrous conditions in DMF or DCM. Microwave-assisted synthesis (120°C, 0.5 hours) improves reaction efficiency .
Thiophene-Propanol Intermediate : 3-Thiophenepropanol derivatives can be synthesized via nucleophilic substitution or Grignard reactions. For example, coupling thiophene-3-carboxaldehyde with propanol under acidic conditions yields the hydroxypropyl-thiophene backbone .
Amide Coupling : Use carbodiimide-based reagents (e.g., EDCI) with catalytic DMAP to link the biphenyl carboxamide to the thiophene-propanol moiety. Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) yields the final compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
